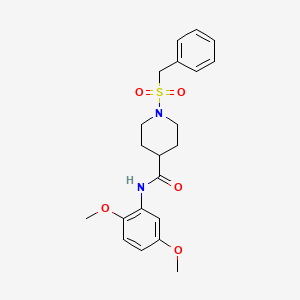
1-(benzylsulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé peut avoir des applications dans divers domaines en raison de sa combinaison unique de groupes fonctionnels.
1-(benzylsulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide: est un composé chimique doté d’une structure complexe. Décomposons-le :
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Utilisé comme élément constitutif pour des molécules plus complexes.
Biology: Étudié pour sa bioactivité potentielle (par exemple, comme inhibiteur enzymatique).
Medicine: Peut avoir des applications thérapeutiques (par exemple, antiviral, anticancéreux).
Industry: Employé dans la synthèse de produits pharmaceutiques et d’agrochimiques.
Mechanism of Action
- Le mécanisme d’action du composé dépend de ses cibles spécifiques. Hypothétiquement :
- Il pourrait inhiber les enzymes impliquées dans les voies métaboliques.
- Il pourrait interagir avec les récepteurs ou les canaux ioniques.
- Des recherches supplémentaires sont nécessaires pour élucider son mode d’action précis.
Comparison with Similar Compounds
Similar Compounds:
N’oubliez pas que les propriétés et les applications de ce composé sont encore un domaine de recherche actif, et des études supplémentaires amélioreront notre compréhension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the methanesulfonyl and carboxamide groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: This can be accomplished through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxyphenyl structure.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another hallucinogenic compound with structural similarities.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H26N2O5S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-8-9-20(28-2)19(14-18)22-21(24)17-10-12-23(13-11-17)29(25,26)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) |
Clé InChI |
NPOZGBSBWBLWTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















